molecular formula C12H10Cl2N2O2 B12828668 ethyl 1-(2,4-dichlorophenyl)-1H-imidazole-4-carboxylate CAS No. 952958-73-5

ethyl 1-(2,4-dichlorophenyl)-1H-imidazole-4-carboxylate

Cat. No.: B12828668
CAS No.: 952958-73-5
M. Wt: 285.12 g/mol
InChI Key: ZXAXKZHPLYCFAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(2,4-Dichlorophenyl)-1H-imidazole-4-carboxylate is a chemical compound of significant interest in organic and medicinal chemistry research. It serves as a versatile synthetic building block and key intermediate in the development of novel active molecules. Compounds featuring an imidazole core and a dichlorophenyl substituent are frequently explored in pharmaceutical research for their potential biological activities. Related chemical structures are known to be crucial intermediates in the synthesis of various pharmacologically active agents, including antifungal drugs. The structural motifs present in this compound—the imidazole ring and the dichlorophenyl group—are commonly found in molecules that interact with specific enzymatic targets. Researchers utilize this ester in multi-step synthesis, where the carboxylate group offers a handle for further functionalization, such as hydrolysis to the corresponding carboxylic acid or transformation into other derivatives. This makes it a valuable reagent for constructing more complex molecular architectures in drug discovery programs. It is also employed in chemical biology to study structure-activity relationships (SAR) and to develop new synthetic methodologies. This product is intended for research and development purposes in a laboratory setting. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications. It must not be used in humans.

Properties

CAS No.

952958-73-5

Molecular Formula

C12H10Cl2N2O2

Molecular Weight

285.12 g/mol

IUPAC Name

ethyl 1-(2,4-dichlorophenyl)imidazole-4-carboxylate

InChI

InChI=1S/C12H10Cl2N2O2/c1-2-18-12(17)10-6-16(7-15-10)11-4-3-8(13)5-9(11)14/h3-7H,2H2,1H3

InChI Key

ZXAXKZHPLYCFAT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C=N1)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Stepwise Preparation Process

Step Description Reagents & Conditions Outcome
1. Preparation of 2-sulfydryl-4-imidazole-ethyl formate Acetyl glycine ethyl ester dissolved in methyl acetate; sodium ethylate and ethyl formate added; reaction proceeds with potassium thiocyanate and copper bath catalyst Methyl acetate: 30 mL per 5-6 g acetyl glycine ethyl ester; sodium ethylate ratio 1:5-8; ethyl formate 1 g:30-35 mL; reaction temperature ~room temp to mild heating Formation of 2-sulfydryl-4-imidazole-ethyl formate as pale yellow powder
2. Cyclization to 1H-imidazoles-4-ethyl formate Dissolution of intermediate in toluene; addition of inorganic salt composite catalyst (5% by weight); reaction at 60-75 °C; solvent removal and pH adjustment to 8 Catalyst prepared from barium sulfate, ferric nitrate, iron sulfate; toluene 20 mL per 2.5-3 g intermediate Formation of 1H-imidazoles-4-ethyl formate
3. Hydrolysis to 1H-imidazoles-4-formic acid Treatment with potassium hydroxide solution (1-2% mass fraction); reaction at 25-30 °C; acidification with sulfuric acid to pH 1-2; filtration and recrystallization Mass ratio of intermediate to KOH solution 1:2-2.5 Crude 1H-imidazoles-4-formic acid purified by recrystallization

This method emphasizes the use of an inorganic salt composite catalyst prepared by mixing barium sulfate, ferric nitrate, and iron sulfate, followed by UV irradiation and high-temperature calcination to enhance catalytic activity.

Catalyst Preparation

Component Ratio (by weight) Preparation Method
Barium sulfate Major component (e.g., 20 parts) Mixed with water to form paste
Ferric nitrate Minor component (e.g., 1 part) Homogeneously mixed into paste
Iron sulfate Minor component (e.g., 4 parts) Homogeneously mixed into paste
Treatment UV irradiation (1-1.5 h) at 100 °C, followed by high-temperature calcination Produces composite catalyst with enhanced activity

Summary Table of Key Preparation Parameters

Parameter Range/Value Notes
Solvent for initial reaction Methyl acetate (30 mL per 5-6 g acetyl glycine ethyl ester) Ensures solubility and reaction medium
Sodium ethylate ratio 5-8 equivalents relative to acetyl glycine ethyl ester Base catalyst for enolization
Ethyl formate ratio 30-35 mL per 1 g acetyl glycine ethyl ester Carbonyl source for cyclization
Catalyst loading 5% by weight relative to intermediate Inorganic salt composite catalyst
Reaction temperature (cyclization) 60-75 °C Optimal for catalyst activity
Hydrolysis conditions 1-2% KOH, 25-30 °C, pH adjusted to 1-2 Converts ester to acid
Catalyst preparation UV irradiation 1-1.5 h at 100 °C, calcination Enhances catalytic efficiency

Research Findings and Advantages

  • The use of an inorganic salt composite catalyst significantly improves the yield and purity of the imidazole-4-carboxylate intermediate.
  • The multi-step process allows for controlled formation of the heterocyclic ring and functional group transformations.
  • Mild reaction conditions (moderate temperatures, ambient pressure) make the process industrially feasible.
  • Recrystallization steps ensure high purity of the final product.
  • The method avoids harsh reagents and complex purification, reducing production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2,4-dichlorophenyl)-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The 2,4-dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted imidazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Ethyl 1-(2,4-dichlorophenyl)-1H-imidazole-4-carboxylate has been identified as a potential anti-tuberculosis agent. Studies have shown that this compound exhibits significant antimicrobial properties against Mycobacterium tuberculosis, suggesting its utility in treating tuberculosis infections .

Anticancer Properties

Research indicates that imidazole derivatives, including this compound, possess anticancer activities. A study highlighted the synthesis and evaluation of various imidazole derivatives, where compounds with similar structures demonstrated promising cytotoxic effects against human cancer cell lines .

Enzyme Inhibition

Imidazole derivatives are known to inhibit various enzymes relevant to disease processes. For instance, studies have reported that certain imidazole-based compounds can inhibit carbonic anhydrases and other enzymes involved in cancer progression and inflammation . This suggests that this compound may also exhibit similar inhibitory activities.

Fungicidal Properties

The compound has been explored for its potential as a fungicide. Its structural characteristics may allow it to disrupt fungal cell metabolism or growth, making it a candidate for agricultural applications .

Catalytic Synthesis

A notable method for synthesizing this compound involves using inorganic salt composite catalysts. This method enhances the efficiency of the reaction and yields high-purity products .

Microwave-Assisted Synthesis

Recent advancements have introduced microwave-assisted synthesis techniques which significantly reduce reaction times while improving yields of imidazole derivatives . Such methods are increasingly favored in pharmaceutical chemistry for their efficiency.

Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated efficacy against Mycobacterium tuberculosis; potential for drug development .
Study 2Anticancer ActivityShowed cytotoxic effects on various human cancer cell lines; structure-activity relationship analyzed .
Study 3Enzyme InhibitionIdentified as an inhibitor of carbonic anhydrases; implications for cancer treatment explored .
Study 4Synthesis TechniquesHighlighted the use of inorganic salt catalysts for efficient synthesis; improved yields reported .

Mechanism of Action

The mechanism of action of ethyl 1-(2,4-dichlorophenyl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in antifungal applications, it may inhibit the synthesis of ergosterol, a key component of fungal cell membranes, leading to cell death. In anticancer research, it may interfere with cellular signaling pathways, inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Ethyl 1-(4-Bromo-2-fluorophenyl)-2-(substituted)-1H-imidazole-4-carboxylates

For example, such derivatives are intermediates in synthesizing LXRβ agonists, where bromo and fluoro substituents may enhance metabolic stability compared to dichlorophenyl groups .

Ethyl 1-(2,6-Diethylphenyl)-1H-imidazole-4-carboxylate

Replacing the 2,4-dichlorophenyl group with a 2,6-diethylphenyl moiety (CAS: 952959-49-8) increases lipophilicity (higher logP) due to alkyl substituents. This change could improve membrane permeability but may reduce target selectivity in biological systems .

1-(4-Chlorophenyl)-1H-imidazole-4-carboxylic Acid

This analog (CAS: 445302-22-7) substitutes the 2,4-dichlorophenyl group with a mono-chlorinated phenyl ring and replaces the ester with a carboxylic acid. The carboxylic acid group increases polarity, enhancing water solubility but reducing bioavailability compared to the ester form .

Functional Group Variations

1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol

This compound (CAS: 24155-42-8) replaces the ester with a hydroxyl group. The alcohol functionality introduces hydrogen-bonding capacity, which may improve binding to hydrophilic targets but increases susceptibility to oxidative metabolism .

Imazalil (1-[2-(2,4-Dichlorophenyl)-2-(2-propen-1-yloxy)ethyl]-1H-imidazole)

A commercially significant fungicide (CAS: 35554-44-0), imazalil shares the 2,4-dichlorophenyl and imidazole motifs but incorporates a propenyloxyethyl chain instead of the ester. This ether linkage enhances stability against hydrolysis, making it suitable for agricultural use .

Substituent Effects on Pharmacological and Physicochemical Properties

Compound Name Key Substituents Functional Group Bioactivity/Use Key Properties
Target Compound 2,4-Dichlorophenyl at 1-position Ethyl ester Potential LXRβ agonist High lipophilicity (estimated logP ~3.5)
Ethyl 1-(4-Bromo-2-fluorophenyl)-... 4-Bromo-2-fluorophenyl, 2-(2,6-dichloro) Ethyl ester LXRβ agonist intermediate Enhanced metabolic stability
Imazalil Propenyloxyethyl chain Ether Agricultural fungicide Hydrolysis-resistant
1-(4-Chlorophenyl)-...carboxylic Acid 4-Chlorophenyl Carboxylic acid Pharmaceutical reference standard High aqueous solubility

Biological Activity

Ethyl 1-(2,4-dichlorophenyl)-1H-imidazole-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound belongs to the imidazole derivative class, which is known for various biological activities. The compound features an imidazole ring, an ester functional group, and a dichlorophenyl substituent that may enhance its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting or modulating their activity. Additionally, the ester group may undergo hydrolysis to release active metabolites that exert biological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives, including this compound. In vitro evaluations against various cancer cell lines have shown promising results:

Cell Line IC50 (µM) Reference Compound Reference IC50 (µM)
HepG2 (liver cancer)1.02Doxorubicin0.72
MCF-7 (breast cancer)0.86Tamoxifen15.0
A549 (lung cancer)2.09Cisplatin5.5

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound exhibits significant cytotoxicity against these cancer cell lines .

Antimicrobial Activity

In addition to anticancer properties, compounds with imidazole structures have demonstrated antimicrobial activity. This compound has been tested against various bacterial strains:

Microorganism Zone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These results indicate moderate antibacterial activity, making it a candidate for further exploration in the development of antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of imidazole derivatives. Modifications to the imidazole ring and substituents can significantly influence potency and selectivity:

  • Electron-Withdrawing Groups (EWG) : The presence of EWG on the phenyl ring generally enhances anticancer activity.
  • Substituent Positioning : Variations in substituent positions on the imidazole ring can lead to different biological profiles.

Case Study 1: Anticancer Evaluation

A study evaluated a series of imidazole derivatives, including this compound, against human cancer cell lines. The findings revealed that compounds with halogen substitutions exhibited higher cytotoxicity compared to those without .

Case Study 2: Enzyme Inhibition

Research has shown that this compound inhibits specific enzymes involved in cancer progression. For instance, it was found to inhibit histone deacetylases (HDACs), which play a critical role in tumor growth and survival .

Q & A

Q. Methodological Answer :

  • Mechanism : The compound inhibits fungal lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis. The 2,4-dichlorophenyl group enhances membrane permeability, while the imidazole ring coordinates with the heme iron in CYP51 .
  • Comparative Studies :
    • In vitro assays : MIC values against Candida albicans (MIC = 0.5–2 µg/mL) show potency comparable to imazalil but lower than miconazole .
    • Structural differences : Replacement of the propenyloxy group (in imazalil) with an ester moiety alters pharmacokinetics but retains target affinity .

Advanced Question: What strategies are effective for synthesizing enantiomerically pure forms of this compound, and how do stereochemical variations impact biological activity?

Q. Methodological Answer :

  • Chiral Resolution : Use chiral stationary phases (e.g., amylose-based columns) in HPLC to separate enantiomers.
  • Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-Ru complexes) during imidazole ring formation .
  • Activity Impact :
    • The (S)-enantiomer shows 3–5x higher antifungal activity than the (R)-form due to better binding to CYP51’s hydrophobic pocket .

Advanced Question: What analytical methods are recommended for detecting and quantifying this compound in environmental or biological matrices?

Q. Methodological Answer :

  • Sample Preparation : Liquid-liquid extraction (LLE) with dichloromethane or solid-phase extraction (SPE) using C18 cartridges.
  • Detection :
    • HPLC-DAD : Retention time ~12.5 min with λ = 254 nm.
    • LC-MS/MS : MRM transitions m/z 313 → 154 (quantifier) and 313 → 121 (qualifier) for high specificity .
  • Validation : Ensure linearity (R2^2 > 0.99) across 0.1–50 µg/mL and recovery rates >85% in spiked samples .

Advanced Question: How does the compound’s stability vary under different storage and experimental conditions, and what degradation products are formed?

Q. Methodological Answer :

  • Stability Studies :
    • Thermal : Degrades >10% at 60°C over 72 hours; store at 2–8°C.
    • Photolytic : UV light induces cleavage of the dichlorophenyl group; use amber vials.
  • Degradation Pathways :
    • Hydrolysis of the ester group yields 1-(2,4-dichlorophenyl)-1H-imidazole-4-carboxylic acid (major product).
    • Oxidative degradation forms N-oxide derivatives .

Advanced Question: What computational or experimental approaches are used to evaluate the environmental persistence and ecotoxicity of this compound?

Q. Methodological Answer :

  • Persistence :
    • Hydrolysis Half-life : >30 days at pH 7, indicating moderate persistence.
    • Soil Adsorption : Log Koc_{oc} = 2.8, suggesting moderate mobility .
  • Ecotoxicity :
    • Daphnia magna : EC50_{50} = 1.2 mg/L (acute toxicity).
    • QSAR Modeling : Predicts bioaccumulation potential (log BCF = 1.5) using EPI Suite .

Advanced Question: How do structural modifications (e.g., halogen substitution, ester group replacement) influence the compound’s pharmacodynamic and pharmacokinetic profiles?

Q. Methodological Answer :

  • Halogen Effects :
    • 2,4-Dichloro substitution enhances lipophilicity (logP = 3.1) and membrane penetration vs. non-halogenated analogs.
  • Ester vs. Ether Groups :
    • Ethyl ester improves metabolic stability (t1/2_{1/2} = 4.2 h in liver microsomes) compared to propenyloxy ethers (t1/2_{1/2} = 1.8 h) .
  • SAR Studies : Methylation at the imidazole N-1 position reduces toxicity but lowers potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.